2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
2-tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4/c1-17(2,3)16-20-15-14(10-19)13(8-9-22(15)21-16)11-4-6-12(18)7-5-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGAEWLEOQGFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with tert-butyl hydrazine and a suitable pyridine derivative under acidic or basic conditions to form the triazolo-pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazolo-pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and triazolo-pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-pyridine core.
Scientific Research Applications
Research has indicated that this compound exhibits various pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of triazolo-pyridine compounds can inhibit cancer cell proliferation. The triazole ring is known for its ability to interact with biological targets, potentially leading to the development of new anticancer agents .
- Antimicrobial Properties : The compound has been investigated for its antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Its structural features may enhance its efficacy as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
Synthetic Applications
The synthesis of 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can serve as a precursor for creating other bioactive compounds. By modifying its structure, researchers can explore new derivatives with enhanced biological activities or reduced side effects.
Anticancer Research
A study focused on the synthesis of triazolo-pyridine derivatives demonstrated that modifications to the core structure could lead to compounds with improved anticancer efficacy. The synthesized compounds were tested against various cancer cell lines, revealing promising results that warrant further investigation .
Antimicrobial Testing
In another study, the antimicrobial activity of various triazole derivatives was evaluated. The results indicated that certain modifications to the triazolo-pyridine framework enhanced antibacterial potency against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The triazolo-pyridine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects on Physical Properties
Key Observations:
- Steric Effects: The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to analogs with smaller substituents (e.g., acetyl or chloromethyl).
- Melting Points: Bulky or rigid substituents (e.g., bis-aryl groups in ) result in higher melting points (>270°C) due to enhanced crystal packing.
- Spectral Trends: C≡N stretches in IR remain consistent (~2200–2220 cm⁻¹), while NMR signals vary based on substituent electronic environments.
Biological Activity
The compound 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile , also known by its CAS number 860611-04-7 , is a member of the triazolopyridine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15ClN4 , with a molecular weight of 310.78 g/mol . The structure features a triazole ring fused with a pyridine ring, which is known for enhancing the lipophilicity and biological activity of the compound.
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Provides diverse biological interactions |
| Pyridine Ring | Enhances solubility and bioavailability |
| Tert-Butyl Group | Increases lipophilicity and steric hindrance |
| 4-Chlorophenyl Moiety | Influences binding affinity with biological targets |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to interact with various enzymes involved in inflammatory pathways. Its ability to modulate enzyme activity suggests potential applications in treating inflammatory diseases.
- Receptor Binding : Studies have indicated that this compound can bind to multiple receptors, including NMDA and AMPA receptors. This binding profile suggests its potential role as a neuroprotective agent.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : Its interaction with glutamate receptors indicates potential use in neurodegenerative disorders such as Alzheimer's disease.
- Antimicrobial Properties : Some derivatives within the triazolopyridine class have shown antimicrobial activity, suggesting that this compound may also possess similar properties.
Study Overview
A notable study evaluated the biological activity of various triazolopyridine derivatives, including this compound. The findings highlighted its effectiveness in modulating receptor activity and its potential therapeutic applications.
Key Findings
Comparative Analysis
A comparative analysis of similar compounds revealed that this compound exhibited superior binding affinities and biological activities compared to other derivatives. This positions it as a promising candidate for further development in therapeutic applications.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?
Answer:
The synthesis typically involves multi-step procedures starting with functionalized pyridine or triazole precursors. For example, copper-catalyzed tandem radical cyclization reactions can assemble the triazolopyridine core by reacting 1,2-bis(arylethylidene)hydrazines with nitrile-containing substrates (e.g., benzylidenemalononitriles) . Alternatively, lithium diisopropylamide (LDA)-mediated cyclization in tetrahydrofuran/n-heptane/ethylbenzene mixtures has been used to introduce tert-butyl and aryl substituents at specific positions . Key steps include:
- Controlled temperature (-78°C to room temperature) to avoid side reactions.
- Purification via column chromatography (e.g., hexane/ethyl acetate gradients).
- Yield optimization through stoichiometric adjustments of aryl halides or nitrile precursors.
Advanced: How can reaction conditions be optimized to address low yields in copper-catalyzed radical cyclization for triazolopyridine derivatives?
Answer:
Low yields often stem from competing side reactions or incomplete cyclization. Strategies include:
- Catalyst screening : Cu(I) salts (e.g., CuBr) with ligands like 1,10-phenanthroline enhance radical stability and regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
- Substituent tuning : Electron-withdrawing groups (e.g., 4-chlorophenyl) on the aryl substrate stabilize transition states, increasing cyclization efficiency.
- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction times (typically 8–24 hours) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- 1H/13C NMR : Assign signals for tert-butyl (δ ~1.4 ppm, singlet), 4-chlorophenyl (δ ~7.3–7.5 ppm, doublet), and nitrile carbons (δ ~115–120 ppm) .
- IR spectroscopy : Confirm nitrile (C≡N) stretching at ~2220–2240 cm⁻¹ .
- Mass spectrometry (HRMS-ESI) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- X-ray diffraction : Resolve steric effects of the tert-butyl group and dihedral angles between the triazolopyridine core and substituents .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or overlapping signals. Mitigation strategies:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchanges.
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities (e.g., tert-butyl to pyridine protons) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
- Crystallographic validation : Resolve ambiguities using single-crystal X-ray data to confirm bond lengths and angles .
Advanced: What design principles enhance the fluorescence properties of triazolopyridine carbonitriles for biomedical applications?
Answer:
Fluorescence efficiency (quantum yield, Stokes shift) depends on:
- Aryl substituents : Electron-donating groups (e.g., 4-methoxyphenyl) increase π-conjugation and quantum yields.
- Rigid core structure : The planar triazolopyridine core minimizes non-radiative decay.
- Solvatochromic studies : Test emission in polar vs. nonpolar solvents to optimize Stokes shifts (>100 nm observed in DMSO) .
- Biofunctionalization : Introduce hydrophilic groups (e.g., carboxylates) to improve aqueous solubility for cellular imaging .
Basic: What steps are required for crystallographic characterization of this compound?
Answer:
- Crystal growth : Slow evaporation of hexane/ethyl acetate (3:1 v/v) at 25°C over 7 days .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker diffractometer.
- Structure refinement : SHELXTL software for hydrogen placement (riding model) and thermal parameter adjustments.
- Validation : Check R-factor (<0.05) and residual electron density (<0.25 eÅ⁻³) .
Advanced: How can pharmacokinetic studies be designed to evaluate this compound’s drug potential?
Answer:
- Solubility assays : Measure logP via HPLC (C18 column, acetonitrile/water gradients) to assess lipophilicity.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In silico ADMET : Predict blood-brain barrier permeability and toxicity using SwissADME or ADMETLab .
Advanced: What computational approaches predict reactivity in triazolopyridine synthesis intermediates?
Answer:
- DFT calculations (Gaussian 16) : Optimize transition-state geometries for cyclization steps (B3LYP/6-31G*).
- NBO analysis : Identify charge transfer effects between copper catalysts and radical intermediates .
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) using GROMACS.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
